![molecular formula C19H25F3N2O5 B4918328 3-Methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one;oxalic acid](/img/structure/B4918328.png)
3-Methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one;oxalic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one typically involves multiple steps, including condensation, acylation, cyclization, and hydrolysis. For instance, the condensation reaction can be carried out at 40-45°C for 5 hours using ethanol as a solvent . The acylation step often employs trifluoroacetyl chloride as the acylating reagent, with triethylamine (TEA) as the acid-capturer . The cyclization reaction is usually performed in a mixed solvent of methanol and water .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yields and ensuring the purity of the final product. Techniques such as tandem radial chromatography and microwave-mediated condensations are employed to isolate the isomeric pyrazole products in pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetyl chloride for acylation and sodium cyanoacetate for condensation . Reaction conditions often involve moderate temperatures and the use of solvents like ethanol and methanol .
Major Products
The major products formed from these reactions include various isomeric pyrazoles and other trifluoromethylated compounds .
Scientific Research Applications
3-Methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist for certain receptors or inhibit specific enzymes . The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity and stability .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-trifluoromethyl-4-pyrazole carboxylic acid: An important intermediate in pesticide production.
3-trifluoromethyl-1,2,4-triazoles: Known for their antimicrobial properties.
4-(4-methylpiperazin-1-yl)benzenamine: Used in various pharmaceutical applications.
Uniqueness
What sets 3-Methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one apart is its unique combination of a trifluoromethyl group and a piperazine ring, which enhances its biological activity and chemical stability .
Properties
IUPAC Name |
3-methyl-1-[4-[[2-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O.C2H2O4/c1-13(2)11-16(23)22-9-7-21(8-10-22)12-14-5-3-4-6-15(14)17(18,19)20;3-1(4)2(5)6/h3-6,13H,7-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKDHKYIZOAVRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2C(F)(F)F.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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